molecular formula C19H20N4OS B11964463 3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B11964463
M. Wt: 352.5 g/mol
InChI Key: BQRIMHPZQFEGSA-UDWIEESQSA-N
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Description

3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that features a triazole ring, a phenol group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can lead to quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with specific molecular targets. The triazole ring and phenol group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The tert-butylphenyl group can enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its combination of a triazole ring, phenol group, and tert-butylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components .

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4OS/c1-19(2,3)15-9-7-14(8-10-15)17-21-22-18(25)23(17)20-12-13-5-4-6-16(24)11-13/h4-12,24H,1-3H3,(H,22,25)/b20-12+

InChI Key

BQRIMHPZQFEGSA-UDWIEESQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O

Origin of Product

United States

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